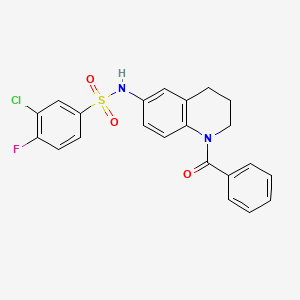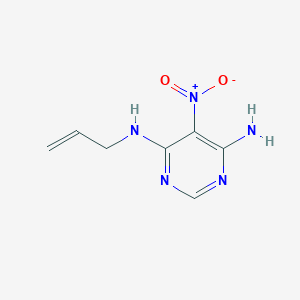![molecular formula C12H18N2O B6582609 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1185537-66-9](/img/structure/B6582609.png)
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine (5-MeO-PMP) is a synthetic piperidine derivative and a structural analog of the drug psilocybin, a naturally occurring psychedelic compound found in certain species of mushrooms. 5-MeO-PMP has been used in scientific research to study the effects of psychedelics on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been used in a variety of studies, including studies on the effects of psychedelics on neuroplasticity, the neurobiology of addiction, and the effects of psychedelics on cognition. Additionally, this compound has been used in studies to explore the potential therapeutic applications of psychedelics, such as the treatment of depression, anxiety, and addiction.
Wirkmechanismus
Target of Action
Piperidine derivatives, which include this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine in lab experiments include its low toxicity, its ability to produce a range of effects, and its ability to act as a partial agonist of the 5-HT2A, 5-HT1A, and sigma-1 receptors. The main limitation of using this compound in lab experiments is its limited availability, as it is a relatively new compound and is not widely available.
Zukünftige Richtungen
The potential future directions of research on 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine include further studies on its effects on neuroplasticity and cognitive function, as well as studies on its potential therapeutic applications. Additionally, further research could be conducted on its effects on mood, cognition, and perception. Finally, further research could be conducted on its mechanism of action, as well as on its potential interactions with other compounds.
Synthesemethoden
The synthesis of 5-methyl-2-[(piperidin-3-yl)methoxy]pyridine is a relatively simple process. It can be synthesized from commercially available starting materials, such as dimethylformamide and piperidine, using a two-step reaction. The first step involves the reaction of dimethylformamide with piperidine to form a piperidine-N-oxide. The second step involves the reaction of the piperidine-N-oxide with a Grignard reagent, such as methylmagnesium bromide, to form this compound.
Biochemische Analyse
Biochemical Properties
5-methyl-2-[(piperidin-3-yl)methoxy]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular functions. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic processes. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to changes in their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in targeting diseases that involve dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the use of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXJKKCUGNVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6582529.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)
![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)

![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)
![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)

![9-[4-(difluoromethoxy)-3-methoxyphenyl]-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6582634.png)